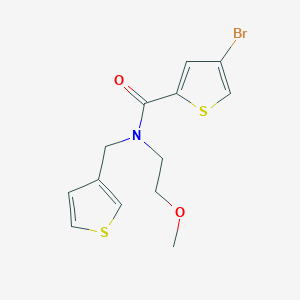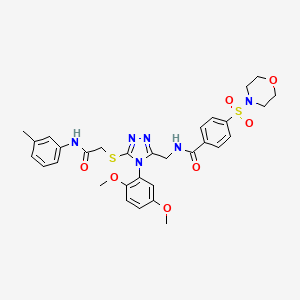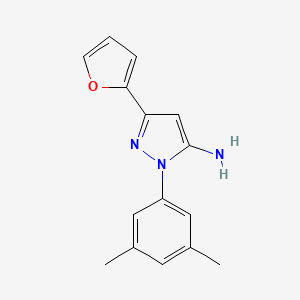
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of tetrazole-based compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mecanismo De Acción
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide acts as a partial agonist of the α7 nAChR, which means that it can activate the receptor to a certain extent but not fully. This results in the modulation of several downstream signaling pathways, including the release of neurotransmitters such as acetylcholine, glutamate, and dopamine. (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.
Biochemical and physiological effects:
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide has been found to have a range of biochemical and physiological effects, including improving cognitive function and memory, reducing inflammation, and promoting neuroprotection. It has also been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, schizophrenia, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide is that it has a high affinity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation is that it has relatively low selectivity for the α7 nAChR compared to other nAChR subtypes, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide. One area of interest is the development of more selective α7 nAChR agonists that can be used to investigate the specific role of this receptor in different biological processes. Another area of interest is the potential therapeutic applications of (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide in the treatment of neurological disorders, particularly those that are associated with inflammation and cognitive dysfunction. Finally, there is also interest in exploring the use of (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide as a tool for studying the role of the α7 nAChR in other systems, such as the immune system and the cardiovascular system.
Métodos De Síntesis
The synthesis of (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide involves a multi-step process that starts with the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 1-(3,4-dimethylphenyl)-3-oxobutylhydrazine. This intermediate is then reacted with sodium azide and acetic anhydride to yield the tetrazole ring, which is subsequently attached to the but-2-enamide moiety using a palladium-catalyzed coupling reaction.
Aplicaciones Científicas De Investigación
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide has been the subject of numerous scientific studies, particularly in the field of neuroscience. It has been found to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a key role in cognitive function, memory, and synaptic plasticity.
Propiedades
IUPAC Name |
(Z)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-4-5-14(20)15-9-13-16-17-18-19(13)12-7-6-10(2)11(3)8-12/h4-8H,9H2,1-3H3,(H,15,20)/b5-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAARNNFWDIJIQW-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxaspiro[5.5]undecan-5-amine hydrochloride](/img/structure/B2775937.png)


![N-(4-ethoxyphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2775942.png)
![tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride](/img/structure/B2775943.png)
![N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2775944.png)

![2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2775948.png)


![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2775951.png)
